molecular formula C14H10BrClO2 B14083150 1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one

1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one

Cat. No.: B14083150
M. Wt: 325.58 g/mol
InChI Key: PVTZHCAVZKFCRT-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one typically involves the reaction of 4-bromophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group replaces the chloride group on the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethan-1-one: Similar structure but lacks the chlorophenyl group.

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of the phenoxy group.

    1-(4-(4-Bromophenoxy)-3-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of chlorine.

Uniqueness

1-(4-(4-Bromophenoxy)-2-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

1-[4-(4-bromophenoxy)-2-chlorophenyl]ethanone

InChI

InChI=1S/C14H10BrClO2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3

InChI Key

PVTZHCAVZKFCRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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